molecular formula C5H11ClO3S B2609120 Ethyl 3-chloropropane-1-sulfonate CAS No. 2102412-63-3

Ethyl 3-chloropropane-1-sulfonate

Cat. No. B2609120
CAS RN: 2102412-63-3
M. Wt: 186.65
InChI Key: GFXZYSIVMFUDAB-UHFFFAOYSA-N
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Description

Ethyl 3-chloropropane-1-sulfonate is a chemical compound with the CAS Number: 2102412-63-3 . It has a molecular weight of 186.66 . The compound is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The Inchi Code for Ethyl 3-chloropropane-1-sulfonate is 1S/C5H11ClO3S/c1-2-9-10 (7,8)5-3-4-6/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-chloropropane-1-sulfonate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 186.66 .

Scientific Research Applications

1. Synthesis of Sulfone-Substituted Cyclopropanes

Ethyl 3-chloropropane-1-sulfonate has applications in the synthesis of sulfone-substituted cyclopropanes, demonstrated by the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene and methyl or ethyl 2-p-toluene- or benzenesulfonylacrylates. This reaction yields cyclopropane products with specific stereochemistry, providing insights into stereoselective synthesis processes (Yamazaki et al., 1999).

2. Fluorescence Sensors for Cu2+ Detection

In the field of fluorescence sensing, ethyl 3-chloropropane-1-sulfonate-related compounds are used to develop sulfonato-Salen-type ligands. These ligands exhibit strong UV/Vis-absorption and fluorescence, making them effective in detecting Cu2+ in water and living cells (Zhou et al., 2012).

3. Ethylenic Silasultones Synthesis

The compound plays a role in synthesizing novel ethylenic silasultones, achieved through the sulfonation of specific silabicyclohexanes. This process leads to the creation of ethylenic silasultones and their hydrolysis to sulfonic acids, contributing to the understanding of C-Si and C-H bond cleavage mechanisms (Grignon-Dubois et al., 1980).

4. Catalyst in Polyhydroquinoline Derivatives Synthesis

Ethyl 3-chloropropane-1-sulfonate-related compounds serve as catalysts in synthesizing polyhydroquinoline derivatives. They facilitate the condensation process in the synthesis, highlighting their role in clean and efficient chemical reactions (Khaligh, 2014).

5. Sulfone Substitution in o-Quinodimethanes

In organic synthesis, the compound is involved in the preparation of sulfone-substituted o-quinodimethanes, a critical step in synthesizing complex organic molecules. This showcases its utility in multi-step organic synthesis processes (Lenihan & Shechter, 1999).

6. Role in Protein Chemistry

Ethyl 3-chloropropane-1-sulfonate derivatives have been used in protein chemistry, particularly as reagents for nucleophilic side chains of proteins. This application highlights its utility in biochemistry and molecular biology research (Llamas et al., 1986).

7. Application in Proton Conducting Membranes

The compound's derivatives are used in the creation of proton-conducting membranes, vital in fuel cell technology. This demonstrates its significance in the development of renewable energy technologies (Gode et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

ethyl 3-chloropropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXZYSIVMFUDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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